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Introduction

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug
conjugate (ADC) that defines the average number of drug molecules conjugated to a single
antibody. This parameter significantly influences the ADC's efficacy, safety, and
pharmacokinetic profile.[1] Inaccurate or poorly characterized DAR can lead to inconsistent
clinical outcomes and potential toxicity. Therefore, robust and reliable analytical methods for
DAR determination are paramount throughout the ADC development and manufacturing

process.

This document provides detailed application notes and experimental protocols for the principal
analytical techniques used to determine the DAR of ADCs. These methods include UV-Vis
spectroscopy, hydrophobic interaction chromatography (HIC), reversed-phase high-
performance liquid chromatography (RP-HPLC), and liquid chromatography-mass spectrometry
(LC-MS).

General Workflow for DAR Determination

The overall process for determining the DAR of an ADC sample involves several key stages,
from sample preparation to data analysis and interpretation. The specific steps within each
stage will vary depending on the chosen analytical technique.
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Sample Preparation

Click to download full resolution via product page
A generalized workflow for the determination of the drug-to-antibody ratio (DAR).

Method 1: UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR,
provided that the drug and antibody have distinct absorption maxima.[2][3] This technique
relies on the Beer-Lambert law to calculate the concentrations of the antibody and the
conjugated drug based on their respective extinction coefficients.

Protocol: DAR Determination by UV-Vis Spectroscopy

1. Principle: The absorbance of the ADC solution is measured at two wavelengths: one where
the antibody has maximum absorbance (typically 280 nm) and another at the absorbance
maximum of the drug. By solving a set of simultaneous equations derived from the Beer-
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Lambert law, the concentrations of the antibody and the drug can be determined, and from
these, the average DAR is calculated.[4][5]

2. Materials:

e ADC sample

o Appropriate buffer (e.g., PBS)

o UV-Vis spectrophotometer

e Quartz cuvettes

3. Procedure:

o Determine Extinction Coefficients:

o Accurately determine the molar extinction coefficients (€) of the unconjugated antibody and
the free drug at both 280 nm and the drug's maximum absorption wavelength (Amax,
drug). This can be done by measuring the absorbance of solutions with known
concentrations.

e Sample Preparation:

o Prepare a solution of the ADC in a suitable buffer. The concentration should be such that
the absorbance readings are within the linear range of the spectrophotometer.

e Absorbance Measurement:

o Measure the absorbance of the ADC solution at 280 nm (A280) and at Amax, drug
(AAmax, drug).

o Calculation:

o Use the following simultaneous equations to calculate the molar concentrations of the
antibody (CAb) and the drug (CDrug):[6]

= A280 = (¢Ab, 280 * CAb) + (¢Drug, 280 * CDrug)
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= AAmax, drug = (¢Ab, Amax, drug * CAb) + (eDrug, Amax, drug * CDrug)

o Calculate the average DAR:

» Average DAR = CDrug / CAb

Data Presentation

Parameter Symbol Description

Molar concentration of the

Antibody Concentration CAb ]
antibody.
_ Molar concentration of the
Drug Concentration CDrug )
conjugated drug.
Average DAR - Ratio of CDrug to CADb.

Table 1. Key Parameters in UV-Vis Spectroscopy for DAR Determination.

Method 2: Hydrophobic Interaction Chromatography
(HIC)

HIC is a powerful technique that separates ADC species based on their hydrophobicity.[7]
Since the conjugation of hydrophobic drugs increases the overall hydrophobicity of the
antibody, HIC can resolve species with different numbers of conjugated drugs (e.g., DARO,
DAR2, DARA4, etc.).[8] This method provides information on both the average DAR and the
distribution of different DAR species.

Protocol: DAR Determination by HIC

1. Principle: ADCs are loaded onto a HIC column in a high-salt mobile phase, which promotes
hydrophobic interactions between the ADC and the stationary phase. A decreasing salt gradient
is then applied to elute the ADC species in order of increasing hydrophobicity, with the
unconjugated antibody (DARO) eluting first, followed by species with progressively higher
DARs.[9] The average DAR is calculated from the weighted average of the peak areas of the
different DAR species.[4]

2. Materials:
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e ADC sample

e Mobile Phase A (High Salt): e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH
6.95.[9]

e Mobile Phase B (Low Salt): e.g., 25 mM sodium phosphate, pH 6.95, with a small
percentage of an organic modifier like isopropanol.[9]

e HIC column (e.g., TSKgel Butyl-NPR).[9]
o HPLC system with a UV detector.
3. Procedure:

o System Equilibration: Equilibrate the HIC column with the starting mobile phase conditions
(high salt).

o Sample Preparation: Dilute the ADC sample in Mobile Phase A.
« Injection: Inject the prepared sample onto the column.
o Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
o Detection: Monitor the elution profile at 280 nm.
» Data Analysis:

o Integrate the peak areas for each resolved DAR species.

o Calculate the weighted average DAR using the following formula:[10]

» Average DAR = Z [(Peak Area of DARN) * n] / Z (Total Peak Area)

= where 'n' is the number of drugs for a given species.

Data Presentation
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DAR Species Retention Time (min) Peak Area (%)
DARO Typical Value Typical Value
DAR2 Typical Value Typical Value
DAR4 Typical Value Typical Value
DARG6 Typical Value Typical Value
DARS Typical Value Typical Value

Average DAR

- Calculated Value

Table 2: Example Data Structure for HIC-based DAR Analysis.
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Experimental workflow for HIC-based DAR determination.
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Method 3: Reversed-Phase High-Performance
Liquid Chromatography (RP-HPLC)

RP-HPLC is another chromatographic technique used for DAR determination, particularly for
cysteine-linked ADCs.[8] This method typically involves the reduction of the ADC to separate
the light and heavy chains, which are then resolved based on their hydrophobicity.

Protocol: DAR Determination by RP-HPLC of Reduced
ADCs

1. Principle: The interchain disulfide bonds of the ADC are reduced, separating the light and
heavy chains. The resulting mixture is then separated by RP-HPLC. The number of conjugated
drugs on each chain alters its hydrophobicity and thus its retention time. The average DAR is
calculated based on the weighted peak areas of the unconjugated and conjugated light and
heavy chains.[11]

2. Materials:

e ADC sample

e Reducing agent (e.g., Dithiothreitol - DTT).[12]

» Mobile Phase A: e.g., 0.1% Trifluoroacetic acid (TFA) in water.[13]
» Mobile Phase B: e.g., 0.1% TFA in acetonitrile.[13]

¢ RP-HPLC column (e.g., C4 or C8).

o HPLC system with a UV detector.

3. Procedure:

» Reduction of ADC:

o Incubate the ADC sample with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes)
to cleave the disulfide bonds.
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» System Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase

conditions.

« Injection: Inject the reduced ADC sample.

» Elution: Apply a gradient of increasing organic solvent (Mobile Phase B).

o Detection: Monitor the elution profile at 280 nm.

e Data Analysis:

o lIdentify and integrate the peak areas for the unconjugated light chain (LO), conjugated light

chain (L1), unconjugated heavy chain (HO), and conjugated heavy chains (H1, H2, H3,

etc.).

o Calculate the weighted average DAR using the following formula:[12]

» Average DAR = [Z(Peak AreaL_n * n) + X(Peak AreaH_n * n)] / [Z(Peak ArealL_n) +

> (Peak AreaH_n)]

= Where 'n'is the number of drugs on the light (L) or heavy (H) chain.

Data Presentation

Chain Species Retention Time (min) Peak Area (%)
Light Chain (LO) Typical Value Typical Value
Light Chain + 1 Drug (L1) Typical Value Typical Value
Heavy Chain (HO) Typical Value Typical Value
Heavy Chain + 1 Drug (H1) Typical Value Typical Value
Heavy Chain + 2 Drugs (H2) Typical Value Typical Value
Heavy Chain + 3 Drugs (H3) Typical Value Typical Value

Average DAR

Calculated Value

Table 3: Example Data Structure for RP-HPLC-based DAR Analysis of a Reduced ADC.
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Method 4: Liquid Chromatography-Mass
Spectrometry (LC-MS)

LC-MS is a highly accurate and sensitive method that provides detailed information about the
DAR and the distribution of drug-loaded species.[14] It can be used to analyze both intact and
reduced ADCs. For intact analysis, native MS conditions are often employed to preserve the
non-covalent interactions within the antibody structure.

Protocol: DAR Determination by Intact LC-MS

1. Principle: The ADC sample is introduced into a mass spectrometer, often coupled with an
upstream liquid chromatography system (like size-exclusion chromatography or reversed-
phase chromatography) for online desalting and separation. The mass spectrometer measures
the mass-to-charge ratio (m/z) of the intact ADC species. Deconvolution of the resulting mass
spectrum yields the molecular weights of the different DAR species, and the average DAR is
calculated from the relative abundance of these species.[15]

2. Materials:

e ADC sample

e LC system (e.g., UPLC or HPLC)

o Mass spectrometer (e.g., Q-TOF or Orbitrap)

o Appropriate LC column and mobile phases for separation and MS compatibility.
3. Procedure:

e Sample Preparation (Optional):

o For some ADCs, deglycosylation using an enzyme like PNGase F can simplify the mass
spectrum.[15]

e LC-MS Analysis:

o Inject the ADC sample into the LC-MS system.
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o The LC system separates the ADC from non-volatile salts and other impurities.

o The eluent is introduced into the mass spectrometer.

e Mass Spectrometry:

o Acquire the mass spectrum of the intact ADC.

o Data Analysis:

o Deconvolute the raw mass spectrum to obtain the zero-charge mass of each DAR

species.

o Calculate the average DAR based on the relative intensities of the deconvoluted peaks.

= Average DAR = Z [(Intensity of DARnN) * n] / Z (Total Intensity)

= where 'n' is the number of drugs for a given species.

Data Presentation

DAR Species Observed Mass (Da) Relative Abundance (%)
DARO Typical Value Typical Value
DAR1 Typical Value Typical Value
DAR2 Typical Value Typical Value
DARS3 Typical Value Typical Value
DAR4 Typical Value Typical Value

Average DAR

Calculated Value

Table 4: Example Data Structure for LC-MS-based DAR Analysis.
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Logical flow for DAR determination using LC-MS.

Comparison of DAR Determination Methods
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) Liquid
Hydrophobic
. . Reversed- Chromatograp
UV-Vis Interaction
Feature Phase HPLC hy-Mass
Spectroscopy Chromatograp
(RP-HPLC) Spectrometry
hy (HIC)
(LC-MS)
Average DAR Average DAR,
Average DAR o o
) o and distribution distribution of
Information Average DAR and distribution )
) ) of drug-loaded DAR species,
Provided only of intact DAR )
) light and heavy and mass
species _ _ ,
chains confirmation
Good for ) ] ]
) ) High for light and  High mass
Resolution N/A different DAR _ _
) heavy chains resolution
species
Speed Fast Moderate Moderate Slower
Sample
_ Low Moderate Moderate Low
Requirement
Basic
Instrumentation (Spectrophotome  HPLC system HPLC system LC-MS system
ter)
Provides DAR High accuracy
) ) o Orthogonal ]
Key Advantage Simple and rapid  distribution of and detailed
] method to HIC ) ]
intact ADC information
No distribution Complex
o information; Lower resolution Requires ADC instrumentation
Key Limitation ) )
potential than RP-HPLC reduction and data
interference analysis
Typical Precision
<5% <5% <10% < 2%[16]

(%CV)

Table 5: Comparison of Key Performance Characteristics of DAR Determination Methods.

DAR of Commercial ADCs
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ADC Name Generic Name  Target Linker-Payload Average DAR
) Brentuximab Valine-citrulline
Adcetris® ] CD30 ) ) ~4[17]
vedotin linker with MMAE
Trastuzumab
) Thioether linker
Kadcyla® emtansine (T- HER2 ) ~3.5[18]
with DM1
DM1)

Cleavable linker

Trastuzumab with a
Enhertu® HER2 ) ~8[2][19]
deruxtecan topoisomerase |
inhibitor

Table 6: Publicly Reported Average DAR Values for Selected Commercial ADCs.

Conclusion

The selection of an appropriate method for DAR determination depends on the stage of drug
development, the specific characteristics of the ADC, and the level of detail required. UV-Vis
spectroscopy offers a quick estimation of the average DAR, while chromatographic methods
like HIC and RP-HPLC provide additional information on the distribution of drug-loaded
species. LC-MS stands out as the most powerful technique, delivering high-resolution and
high-accuracy data on both the average DAR and the distribution of various ADC species. For
comprehensive characterization and quality control of ADCs, a combination of these orthogonal
methods is often employed to ensure the safety, efficacy, and consistency of the final product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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